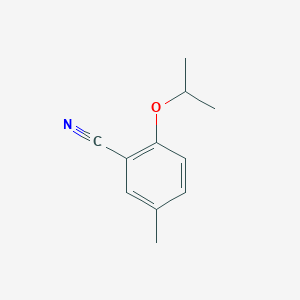

5-Methyl-2-(propan-2-yloxy)benzonitrile

Description

5-Methyl-2-(propan-2-yloxy)benzonitrile (C₁₁H₁₃NO) is a benzonitrile derivative featuring a methyl group at the 5-position and a propan-2-yloxy (isopropoxy) group at the 2-position of the aromatic ring. The nitrile group at the 1-position contributes to its polarity and reactivity. Benzonitrile derivatives are valued for their versatility as intermediates in drug design (e.g., protease inhibitors , antiretroviral agents ), and optoelectronic materials (e.g., OLED emitters ). The isopropoxy and methyl substituents likely influence steric bulk, electronic distribution, and solubility, making this compound a candidate for tailored applications.

Properties

IUPAC Name |

5-methyl-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGZCTBWERWCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: The major products include 5-methyl-2-(propan-2-yloxy)benzoic acid or 5-methyl-2-(propan-2-yloxy)benzaldehyde.

Reduction: The primary product is 5-methyl-2-(propan-2-yloxy)benzylamine.

Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

5-Methyl-2-(propan-2-yloxy)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

The substituent type and position significantly impact physical properties, reactivity, and spectral characteristics. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for 5-Methyl-2-(propan-2-yloxy)benzonitrile and Analogues

*Inferred from analogous benzonitrile derivatives. †Based on structurally related compounds in drug development .

Key Observations:

- Electronic Effects : The isopropoxy group (electron-donating, EDG) in the target compound contrasts with nitro (electron-withdrawing, EWG) in or bromo (moderate EWG) in , altering ring electron density and reactivity.

- Hydrogen Bonding: Unlike 2-hydroxybenzonitrile , which forms O–H⋯N hydrogen bonds (O⋯N: 2.80–2.81 Å), the target compound’s isopropoxy group cannot participate in H-bonding, reducing solubility in polar solvents.

Pharmaceutical Relevance

- Protease Inhibitors : Compounds 5 and 26 () highlight how substituent bulk (propyl vs. cyclopropyl) affects SARS-CoV-2 Mpro inhibition. The target’s isopropoxy group may similarly modulate steric interactions in enzyme binding.

- Anticancer Agents : 5-Bromo-2-hydroxybenzonitrile is used in cancer therapy intermediates , suggesting that halogen or alkoxy substituents could influence cytotoxicity.

- ADME Properties : Alkoxy groups (e.g., isopropoxy) may enhance lipophilicity compared to hydroxy analogues, improving membrane permeability but reducing aqueous solubility .

Materials Science

- OLED Emitters: DHPZ-2BN (phenazine-benzo-nitrile) exhibits low electroluminescent efficiency (EQE: 6%) due to weak donor-acceptor pairing . The target compound’s simpler structure lacks strong donor moieties, limiting utility in TADF materials.

- Crystal Engineering : Hydrogen-bonding in 2-hydroxybenzonitrile enables predictable crystal packing, whereas the target compound’s isopropoxy group may favor amorphous solid dispersion.

Biological Activity

5-Methyl-2-(propan-2-yloxy)benzonitrile, with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol, is an organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with:

- A methyl group at position 5.

- A propan-2-yloxy group .

- A nitrile group .

These substitutions contribute to its diverse chemical properties, which are critical for its interaction with biological systems.

Target Interactions

This compound interacts with various biomolecules primarily through non-covalent interactions such as hydrogen bonding and van der Waals forces. This mode of action is essential for modulating cellular processes including:

- Cell signaling pathways

- Gene expression

- Metabolic pathways

Pharmacokinetics

The molecular weight of 175.23 g/mol suggests favorable pharmacokinetic properties, as compounds under 500 g/mol typically have good bioavailability. This aspect is crucial for therapeutic applications, allowing effective absorption and distribution within biological systems.

Interaction Studies

Recent studies have focused on the interactions of this compound with various biomolecules. These studies highlight its potential as a biochemical reagent in proteomics research, influencing cellular functions through modulation of signaling pathways and gene expression.

- Cellular Effects : Research has demonstrated that the compound affects cell function by altering signaling pathways critical for cell survival and apoptosis.

- Dosage Effects : In animal models, varying dosages have shown that lower concentrations can yield therapeutic effects while higher doses may lead to toxicity, indicating a dose-dependent relationship in its biological activity.

- Stability and Degradation : Laboratory experiments reveal that the compound remains stable under standard storage conditions but may degrade under extreme conditions, affecting its long-term efficacy.

Summary of Biological Activities

| Activity Type | Potential Effects |

|---|---|

| Antiviral | May inhibit viral replication |

| Anti-inflammatory | Could reduce inflammation markers |

| Anticancer | Potential to induce apoptosis in cancer cells |

| Antimicrobial | May exhibit activity against bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.